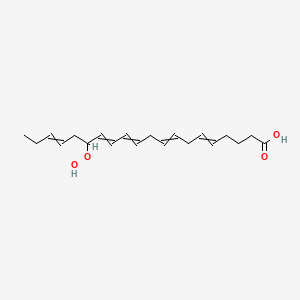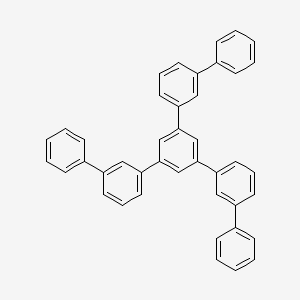
1,3,5-Tris(3-phenylphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris(3-phenylphenyl)benzene is an organic compound characterized by a central benzene ring substituted with three phenyl groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties, which make it a valuable building block in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(3-phenylphenyl)benzene can be synthesized through a multi-step process involving the coupling of 1,3,5-triethynylbenzene with substituted iodobenzenes. A modified Sonogashira coupling reaction is typically employed, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions
1,3,5-Tris(3-phenylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
科学研究应用
1,3,5-Tris(3-phenylphenyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and dendrimers.
Materials Science: Employed in the development of light-emitting diodes (LEDs) and other optoelectronic devices due to its photophysical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,3,5-Tris(3-phenylphenyl)benzene is primarily related to its ability to participate in π-π interactions and electron delocalization. These interactions facilitate the formation of stable supramolecular structures and enhance the compound’s photophysical properties. The molecular targets and pathways involved include the interaction with electron-rich and electron-deficient species, leading to the formation of charge-transfer complexes .
相似化合物的比较
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Known for its use in the synthesis of triarylamines and its electrochemical properties.
1,3,5-Tris(phenylethynyl)benzene: Utilized in the construction of coordination polymers and investigation of their carbonization.
1,3,5-Tris(diphenylamino)benzene: Employed as a hole transport material in electroluminescent devices.
Uniqueness
1,3,5-Tris(3-phenylphenyl)benzene stands out due to its unique structural arrangement, which provides enhanced stability and distinct photophysical properties. This makes it particularly valuable in the development of advanced materials and optoelectronic devices.
属性
CAS 编号 |
88241-93-4 |
|---|---|
分子式 |
C42H30 |
分子量 |
534.7 g/mol |
IUPAC 名称 |
1,3,5-tris(3-phenylphenyl)benzene |
InChI |
InChI=1S/C42H30/c1-4-13-31(14-5-1)34-19-10-22-37(25-34)40-28-41(38-23-11-20-35(26-38)32-15-6-2-7-16-32)30-42(29-40)39-24-12-21-36(27-39)33-17-8-3-9-18-33/h1-30H |
InChI 键 |
IXUNCYSWNLFGET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC(=C3)C4=CC=CC(=C4)C5=CC=CC=C5)C6=CC=CC(=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13390965.png)
![2-{2-[(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanamido]acetamido}acetic acid](/img/structure/B13390966.png)
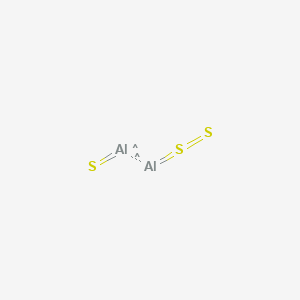
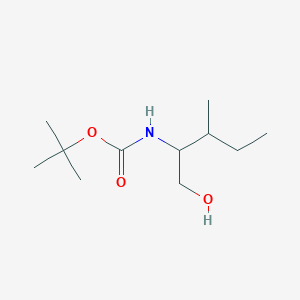
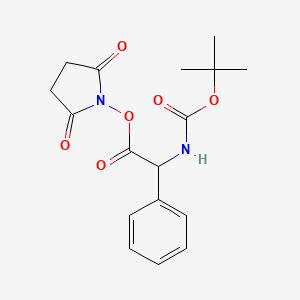
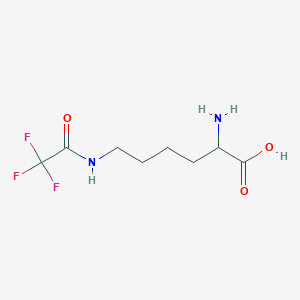
![[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)-](/img/structure/B13390997.png)
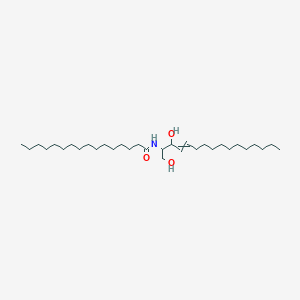
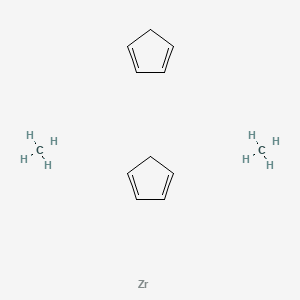
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13391026.png)
